Studies suggest p-Coumaryl alcohol 4-O-glucoside might possess antioxidant properties. These properties could be beneficial in mitigating oxidative stress, which is linked to various chronic diseases []. However, further research is needed to elucidate its specific mechanisms and potential health benefits.
Researchers are investigating the potential biological activities of p-Coumaryl alcohol 4-O-glucoside. These activities may include anti-inflammatory, antimicrobial, and enzyme inhibitory properties. However, more research is required to confirm these activities and understand their underlying mechanisms [, ].
p-Coumaryl alcohol 4-O-glucoside is a glycosylated phenolic compound with the molecular formula CHO and a molar mass of 312.32 g/mol. It features a p-coumaryl alcohol moiety linked to a glucose unit through a glycosidic bond at the 4-position of the glucose molecule. This compound is part of a larger class of phenolic compounds known for their antioxidant properties and potential health benefits. Its structural characteristics contribute to its solubility and bioavailability, making it an interesting subject of study in both chemistry and pharmacology .
The chemical behavior of p-Coumaryl alcohol 4-O-glucoside can be understood through its functional groups. It can undergo various reactions typical for phenolic compounds, including:
These reactions are significant for understanding its stability and potential transformations in biological systems .
p-Coumaryl alcohol 4-O-glucoside exhibits several biological activities that make it of interest in pharmacology:
These activities highlight its potential as a natural product in health-related applications .
The synthesis of p-Coumaryl alcohol 4-O-glucoside can be achieved through various methods:
These methods allow for the production of p-Coumaryl alcohol 4-O-glucoside for research and potential industrial applications .
p-Coumaryl alcohol 4-O-glucoside has several applications across different fields:
These applications reflect the compound's versatility and importance in health and wellness sectors .
p-Coumaryl alcohol 4-O-glucoside shares structural and functional similarities with other phenolic compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Caffeic Acid | Hydroxycinnamic acid | Antioxidant, anti-inflammatory |
Ferulic Acid | Hydroxycinnamic acid | Antioxidant, anti-cancer |
Coumarin | Lactone structure | Anticoagulant, antimicrobial |
Quercetin | Flavonoid | Antioxidant, anti-inflammatory |
What sets p-Coumaryl alcohol 4-O-glucoside apart is its specific glycosylation at the 4-position of glucose, which enhances its solubility and bioavailability compared to non-glycosylated counterparts. Additionally, its unique combination of antioxidant and anti-inflammatory properties makes it particularly valuable in both health supplements and cosmetic formulations .
p-Coumaryl alcohol 4-O-glucoside represents a crucial intermediate in the complex phenylpropanoid metabolic network, serving as both a storage form and transport vehicle for monolignol precursors [2]. The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase, producing trans-cinnamic acid as the foundational precursor for all phenylpropanoid derivatives [8]. This central phenylpropanoid pathway is defined by three key enzymatic activities: phenylalanine deamination to trans-cinnamic acid, trans-cinnamic acid hydroxylation to 4-coumarate via cinnamic acid 4-hydroxylase activity, and subsequent activation to coenzyme A thioesters [8].
The biosynthesis of p-coumaryl alcohol 4-O-glucoside follows the established monolignol biosynthetic route, where p-coumaroyl-coenzyme A serves as the critical branch point substrate [10]. The pathway proceeds through hydroxylation and methylation reactions mediated by cytochrome P450 enzymes, followed by two consecutive side chain reduction steps that convert the carboxylic acid group to the corresponding alcohol [10]. Cinnamoyl-coenzyme A reductase catalyzes the reduction of hydroxycinnamoyl-coenzyme A thioesters to hydroxycinnamaldehydes, which are subsequently converted to hydroxycinnamyl alcohols by cinnamyl alcohol dehydrogenase [10].
The integration of p-coumaryl alcohol into the broader phenylpropanoid network occurs at multiple metabolic junctions [19]. At the p-coumaryl-coenzyme A branch point, metabolic flux is regulated by the competing activities of chalcone synthase, which directs carbon flow toward flavonoid biosynthesis, and hydroxycinnamoyl-coenzyme A shikimate hydroxycinnamoyltransferase, which channels intermediates toward monolignol production [19]. This metabolic partitioning is critical for maintaining cellular homeostasis and responding to developmental and environmental cues [19].
Table 1: Key Enzymes in p-Coumaryl Alcohol Biosynthesis
Enzyme | Substrate | Product | Function |
---|---|---|---|
Phenylalanine ammonia-lyase | Phenylalanine | trans-Cinnamic acid | Pathway initiation [8] |
Cinnamic acid 4-hydroxylase | trans-Cinnamic acid | p-Coumaric acid | Ring hydroxylation [8] |
4-Coumarate:coenzyme A ligase | p-Coumaric acid | p-Coumaroyl-coenzyme A | Activation [9] |
Cinnamoyl-coenzyme A reductase | p-Coumaroyl-coenzyme A | p-Coumaraldehyde | Side chain reduction [10] |
Cinnamyl alcohol dehydrogenase | p-Coumaraldehyde | p-Coumaryl alcohol | Final reduction step [10] |
The glycosylation of p-coumaryl alcohol to form p-coumaryl alcohol 4-O-glucoside is catalyzed by specific uridine diphosphate-dependent glycosyltransferases that recognize monolignol substrates [12]. These enzymes utilize uridine diphosphate-glucose as the sugar donor and catalyze the formation of β-glycosidic bonds at the phenolic hydroxyl group of p-coumaryl alcohol [12]. The glycosylation reaction proceeds through a sequential mechanism where the enzyme first binds uridine diphosphate-glucose, followed by the acceptor substrate p-coumaryl alcohol [27].
The enzymatic mechanism involves the formation of a ternary complex between the enzyme, uridine diphosphate-glucose, and p-coumaryl alcohol [27]. The reaction proceeds through nucleophilic attack by the phenolic hydroxyl group on the anomeric carbon of the glucose moiety, resulting in the displacement of uridine diphosphate and formation of the β-1,4-glycosidic bond [27]. The stereochemistry of the product is determined by the enzyme's active site architecture, which positions the substrates in the appropriate orientation for β-glycoside formation [27].
Kinetic analysis of monolignol glycosyltransferases reveals distinct substrate preferences and catalytic efficiencies [24]. The enzymatic glycosylation exhibits Michaelis-Menten kinetics with substrate inhibition at elevated concentrations of p-coumaryl alcohol [27]. The specific activity of characterized monolignol glycosyltransferases ranges from 0.055 to 2.0 units per milligram of protein, depending on the enzyme variant and substrate specificity [24] [27].
Table 2: Kinetic Parameters of Monolignol Glycosyltransferases
Parameter | Value Range | Units | Reference |
---|---|---|---|
Specific Activity | 0.055-2.0 | U/mg protein | [24] [27] |
Michaelis Constant (Km) | Variable | μM | [27] |
Maximum Velocity (Vmax) | Enzyme-dependent | μmol/min/mg | [27] |
Substrate Inhibition Constant (Ki) | Variable | μM | [27] |
The UGT72 family represents a specialized group of glycosyltransferases that predominantly catalyze the glycosylation of phenylpropanoid compounds, particularly monolignols and flavonoids [11]. Members of this family exhibit remarkable substrate specificity toward the building blocks of lignin and play crucial roles in monolignol homeostasis [11]. The UGT72 family enzymes are characterized by the presence of the plant secondary product glycosyltransferase consensus sequence, known as the PSPG box, which serves as the critical uridine diphosphate-sugar binding domain [6].
UGT72E subfamily members, including UGT72E1, UGT72E2, and UGT72E3, demonstrate the ability to 4-O-glucosylate coniferaldehyde, sinapaldehyde, coniferyl alcohol, and sinapyl alcohol with varying substrate specificities [13]. UGT72E2 and UGT72E3 additionally accept ferulic acid and sinapic acid as substrates, expanding their catalytic repertoire beyond monolignols [13]. The UGT72B subfamily, particularly UGT72B1 and UGT72B3, exhibits activity with p-coumaryl alcohol, coniferyl alcohol, dihydroconiferyl alcohol, coniferaldehyde, and p-coumaraldehyde [13].
Functional analysis of UGT72 family members reveals their involvement in monolignol glucoside accumulation and lignification processes [13]. Overexpression of UGT72E genes results in the accumulation of coniferin, syringin, ferulic acid 4-O-glucoside, and sinapic acid 4-O-glucoside, with substrate specificities varying according to the specific gene overexpressed [13]. The ugt72b1 mutant exhibits ectopic lignification in floral stems and arrested growth, accompanied by increased coniferin levels [13] [33].
Subcellular localization studies demonstrate that UGT72 family members exhibit distinct cellular distributions [13]. Group 1 and Group 4 UGT72 enzymes are associated with the nucleus and endoplasmic reticulum, while Group 2 members localize to chloroplast-associated bodies [13]. This subcellular compartmentalization suggests specialized functions for different UGT72 groups in monolignol metabolism and transport [13].
Table 3: UGT72 Family Substrate Specificities
Enzyme | Primary Substrates | Km Values | Specific Activity |
---|---|---|---|
UGT72E1 | Coniferyl alcohol, Sinapyl alcohol | Variable | 0.3-1.2 U/mg [24] |
UGT72E2 | Coniferyl alcohol, Ferulic acid | Variable | 0.3-1.2 U/mg [24] |
UGT72E3 | Sinapyl alcohol, Sinapic acid | Variable | 0.3-1.2 U/mg [24] |
UGT72B1 | p-Coumaryl alcohol, Coniferyl alcohol | Variable | 0.3-1.2 U/mg [24] |
UGT72B3 | Coniferaldehyde, Sinapaldehyde | Variable | 0.3-1.2 U/mg [24] |
The regulation of p-coumaryl alcohol 4-O-glucoside biosynthesis involves multiple levels of control, including transcriptional regulation, post-translational modifications, and metabolic feedback mechanisms [6]. Transcriptional regulation of UGT72 family genes occurs through tissue-specific expression patterns, with strong expression observed in vascular tissues undergoing lignification [13]. Promoter-GUS analyses indicate that UGT72 genes are expressed within vascular tissues, correlating with sites of active lignin deposition [13].
Metabolic regulation occurs through the complex interplay between monolignol biosynthesis and glucosylation pathways [19]. The metabolic flux into monolignol glucoside formation versus lignin biosynthesis is controlled by the relative activities of glycosyltransferases and lignin polymerization enzymes [19]. When lignin polymerization is impaired, cells respond by increasing monolignol glucosylation as a detoxification mechanism, leading to vacuolar storage of glycosylated products [23].
The regulation of UGT72 enzyme activity involves both substrate availability and enzyme expression levels [6]. Loss of UGT72B1 function results in extensive upregulation of genes involved in monolignol biosynthesis, lignin polymerization, and cell wall-related transcription factors [33]. This transcriptional response demonstrates the importance of monolignol glucosylation in maintaining cellular homeostasis and proper cell wall development [33].
Environmental and developmental factors influence the regulation of phenylpropanoid metabolism and monolignol glucosylation [15]. Elicitor treatment of plant tissues results in differential regulation of phenylpropanoid biosynthetic enzymes and corresponding changes in metabolite accumulation patterns [15]. The metabolic flux analysis reveals that changes in enzyme expression levels are directly correlated with changes in biosynthetic flux for specific phenylpropanoid compounds [15].
Metabolic flux analysis of the phenylpropanoid pathway provides quantitative insights into the biosynthesis and turnover of p-coumaryl alcohol 4-O-glucoside [14]. Stable isotope labeling experiments using 13C-labeled phenylalanine demonstrate rapid incorporation of isotope label into soluble intermediates and monolignol glucosides [16] [26]. The time-dependent changes in isotope abundance allow for the calculation of formation and conversion rates for individual pathway metabolites [14].
Quantitative flux measurements reveal that the formation rate of phenylpropanoid metabolites varies significantly depending on tissue type and physiological conditions [14]. In wound-healing potato tuber tissue, the flux rates for phenylpropanoid compounds range from 0.42 to 4.63 nanomoles per gram fresh weight per hour [14]. The conversion rates similarly vary, indicating dynamic turnover of monolignol glucosides in plant tissues [14].
Mathematical modeling of phenylpropanoid metabolic flux incorporates Michaelis-Menten kinetics to predict metabolite pool sizes and isotope abundances [16]. The kinetic model captures the dynamic trends of metabolite pools in vivo and successfully predicts metabolic profiles under different experimental conditions [16]. Model simulations suggest that subcellular sequestration of pathway intermediates is necessary to maintain lignification homeostasis when metabolites are over-accumulated [16].
The metabolic flux analysis reveals that substrate availability, particularly phenylalanine concentration, represents a key limiting factor in monolignol biosynthesis [16] [26]. The availability of phenylalanine directly influences the carbon allocation toward lignin biosynthesis and affects the overall flux through the phenylpropanoid pathway [16]. Additionally, the analysis demonstrates that enzyme-enzyme interactions within the phenylpropanoid pathway contribute to metabolic channeling and flux control [18].
Table 4: Metabolic Flux Parameters for Phenylpropanoid Compounds
Compound | Formation Rate | Conversion Rate | Tissue Type |
---|---|---|---|
p-Coumaroyloctopamine | 1.15 nmol/g FW/h | 0.96 nmol/g FW/h | Potato tuber [14] |
Chlorogenic acid | 4.63 nmol/g FW/h | 0.42 nmol/g FW/h | Potato tuber [14] |
Phenylpropanoid intermediates | Variable | Variable | Arabidopsis stems [16] |
Monolignol glucosides | Tissue-dependent | Tissue-dependent | Various [23] |